
(E)-9-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide
Overview
Description
The compound is a type of hydrazone, which are organic compounds characterized by a N-N=C functional group. They are often used in organic synthesis and sometimes exhibit biological activity .
Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and as ligands in coordination chemistry .Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the quorum sensing system inPseudomonas aeruginosa . Quorum sensing is a bacterial communication system that regulates virulence factors and coordinates bacterial pathogenicity .
Mode of Action
Based on the structure and the known actions of similar compounds, it may interact with its targets by binding to the active site of the target protein, thereby inhibiting its function .
Biochemical Pathways
Similar compounds have been shown to affect the quorum sensing system inPseudomonas aeruginosa, which regulates virulence factors and coordinates bacterial pathogenicity .
Result of Action
Similar compounds have been shown to inhibit virulence factors inPseudomonas aeruginosa, including motility, biofilm formation, alginate, and pyocyanin production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other ions or organic matter can affect the compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
(E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit quorum sensing in Pseudomonas aeruginosa by interacting with the LasR receptor, a key regulatory protein in the quorum sensing system . The interaction involves hydrogen bonding with amino acids such as Arg 61, Trp 60, Asp 73, and Ser 129, which are critical for the receptor’s activity . This inhibition can lead to a reduction in virulence factors, making the compound a potential candidate for anti-virulence therapies.
Cellular Effects
The effects of (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit biofilm formation, motility, and the production of alginate and pyocyanin in Pseudomonas aeruginosa . These effects are mediated through the disruption of quorum sensing, which is essential for coordinating bacterial pathogenicity.
Molecular Mechanism
The molecular mechanism of (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the LasR receptor in Pseudomonas aeruginosa, mimicking the natural autoinducer and forming hydrogen bonds with key residues . This binding inhibits the receptor’s activity, thereby disrupting the quorum sensing system and reducing the expression of virulence genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that subinhibitory concentrations of the compound can maintain their inhibitory effects on quorum sensing-related virulence factors over extended periods
Dosage Effects in Animal Models
The effects of (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide vary with different dosages in animal models. At lower dosages, the compound effectively inhibits quorum sensing without causing significant toxicity . At higher dosages, there may be threshold effects that lead to adverse reactions or toxicity. Detailed studies on dosage optimization are necessary to determine the safe and effective concentration ranges for potential therapeutic applications.
Metabolic Pathways
(E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s role in inhibiting quorum sensing suggests that it may affect metabolic flux and metabolite levels in bacterial cells
Transport and Distribution
The transport and distribution of (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide within cells and tissues are crucial for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its localization to target sites . Understanding the mechanisms of transport and distribution can help in optimizing the delivery of the compound for therapeutic purposes.
Subcellular Localization
The subcellular localization of (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and effectiveness in inhibiting quorum sensing and other cellular processes.
properties
IUPAC Name |
9-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-19-10-9-14(24(28)29)11-13(19)12-22-23-20(26)21(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,25,27H,(H,23,26)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVGWHHZQBVKK-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



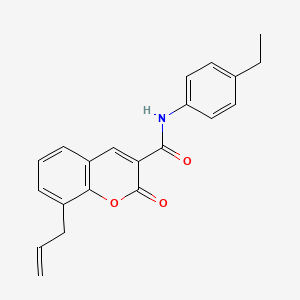
![butyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3406397.png)
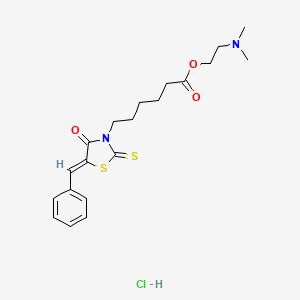
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B3406421.png)
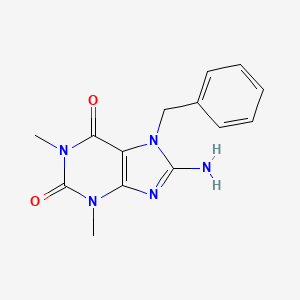
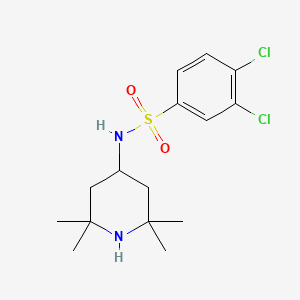

![(E)-2-(sec-butylamino)-9-methyl-3-(((4-nitrophenyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406455.png)
![(2E)-3-(4-methoxyphenyl)-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B3406460.png)
![Benzo[1,3]dioxol-5-yl-(2-prop-2-ynylsulfanyl-benzoimidazol-1-yl)-methanone](/img/structure/B3406471.png)
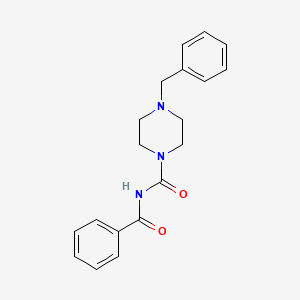
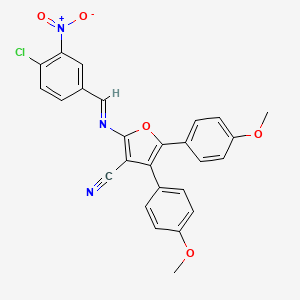
![(E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3406493.png)
